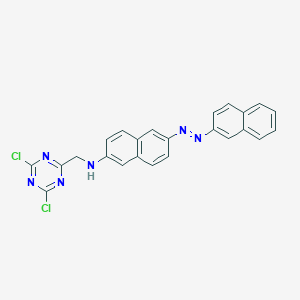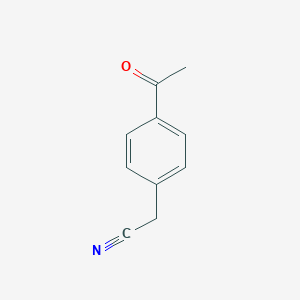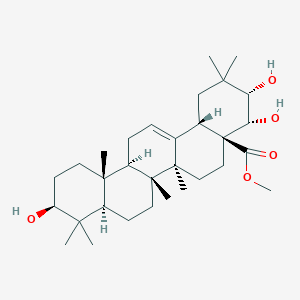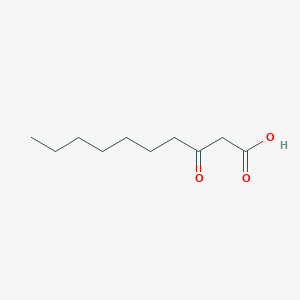![molecular formula C8H7NO2 B084126 1H-ベンゾ[d][1,3]オキサジン-2(4H)-オン CAS No. 13213-88-2](/img/structure/B84126.png)
1H-ベンゾ[d][1,3]オキサジン-2(4H)-オン
概要
説明
1,4-Dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound . It belongs to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .
Synthesis Analysis
An efficient method for the preparation of a compound of 1,4-Dihydro-2H-3,1-benzoxazin-2-one, also known as DMP-266, is achieved using a cyclization reaction of the amino alcohol intermediate with an alkyl or aryl chloroformate and a base . Another method involves the use of the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .
Molecular Structure Analysis
The molecular formula of 1,4-Dihydro-2H-3,1-benzoxazin-2-one is C8H7NO2 . Its average mass is 149.147 Da and its monoisotopic mass is 149.047684 Da .
Chemical Reactions Analysis
The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications . The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine .
Physical and Chemical Properties Analysis
1,4-Dihydro-2H-3,1-benzoxazin-2-one has a density of 1.2±0.1 g/cm3, a boiling point of 205.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.1±3.0 kJ/mol and its flash point is 77.8±21.8 °C . The compound has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .
科学的研究の応用
イミダゾールの合成
1H-ベンゾ[d][1,3]オキサジン-2(4H)-オン: は、置換イミダゾールの位置選択的合成に利用されています . これらの複素環は、さまざまな日常製品で用途が見られる機能性分子にとって不可欠です。この化合物周辺で開発された方法は、目的の用途に不可欠な官能基の適合性とそれに伴う置換パターンに焦点を当てています。
金属有機構造体(MOF)
この化合物は、MOFの合成における有機リンカーとして機能します . MOFは、結晶性、構造的な多様性、制御された多孔性に優れていることで知られています。 例えば、この化合物の誘導体を使用して合成されたTIBM-Cu MOFは、CO2捕獲や分離などの環境用途において重要な優れたCO2吸着能力を示しました .
逆転写酵素阻害
1,4-ジヒドロ-3,1-ベンゾキサジン-2-オンの誘導体であるDMP-266は、HIVの治療に使用される効果的な逆転写酵素阻害剤です . この用途は、化合物の誘導体が抗レトロウイルス療法に寄与する製薬業界において非常に重要です。
ベンゾキサジノン誘導体の合成
この化合物は、抗炎症薬から抗真菌剤や抗菌剤まで、さまざまな用途を持つさまざまなベンゾキサジノン誘導体の合成に使用されています . これらの誘導体は、抗筋収縮特性により催眠薬としての可能性も探求されています .
酸化脱水素カップリング
1,4-ジヒドロ-2H-3,1-ベンゾキサジン-2-オン: は、酸化脱水素カップリング反応において基質として使用されてきました . この用途は、複雑な有機分子の合成につながるsp3炭素-水素結合の官能化のために、有機化学において重要です。
殺虫剤および薬理学的活性
この化合物から合成されたアリル融合1,4-オキサジン誘導体は、忌避剤や抗真菌活性など、殺虫剤特性と薬理学的活性について研究されています . これは、新しい殺虫剤や薬物の開発における化合物の役割を強調しています。
作用機序
Target of Action
It’s worth noting that similar compounds have shown a wide spectrum of medical and industrial applications .
Mode of Action
It has been observed that the compound can undergo catalyst-free annulations under mild conditions . Specifically, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides furnished various 1,2-dihydroquinolines in generally high yields . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s ability to undergo reactions with sulfur ylides to produce 1,2-dihydroquinolines suggests that it may influence pathways involving these compounds .
Result of Action
The compound’s ability to undergo reactions with sulfur ylides to produce 1,2-dihydroquinolines suggests that it may have significant effects at the molecular level .
Action Environment
It has been observed that the compound can undergo catalyst-free annulations under mild conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
特性
IUPAC Name |
1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZIUAAQNFJPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157363 | |
| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13213-88-2 | |
| Record name | 1,4-Dihydro-2H-3,1-benzoxazin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13213-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)



![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)





